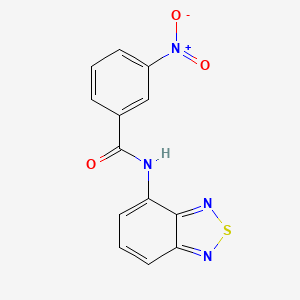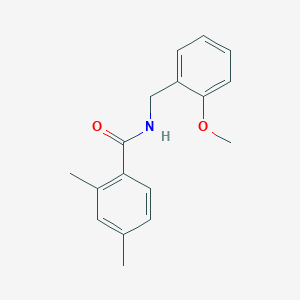![molecular formula C19H22N2O7S B5740742 methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)
methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as Dimesna or MESNA, is a synthetic organic compound that has been widely used in the field of medicine. It is a thiol compound that acts as a detoxifying agent by protecting cells from the harmful effects of chemotherapy drugs.
Wirkmechanismus
Methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate works by binding to the toxic metabolites of chemotherapy drugs, such as acrolein and mesna, and converting them into non-toxic compounds. This process is known as detoxification. methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate contains a thiol group that reacts with the toxic metabolites to form a stable thioether bond. This bond is then easily eliminated from the body through urine.
Biochemical and Physiological Effects:
methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of toxic metabolites in the body, which helps to reduce the side effects of chemotherapy drugs. It has also been shown to protect the kidneys and bladder from damage caused by chemotherapy drugs. In addition, methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have antioxidant properties, which help to reduce oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other chemoprotective agents. However, methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has some limitations for lab experiments. It has a short half-life in the body, which means that it needs to be administered frequently. In addition, methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate can interfere with the efficacy of some chemotherapy drugs, so it needs to be used with caution.
Zukünftige Richtungen
There are a number of future directions for the research on methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate. One area of research is the development of new and more effective chemoprotective agents. Another area of research is the investigation of the mechanism of action of methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate and the development of new compounds that can be used to enhance its detoxification properties. Finally, there is a need for more clinical trials to determine the safety and efficacy of methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in different patient populations.
Synthesemethoden
The synthesis of methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate involves the reaction of 2-mercaptobenzoic acid with N-methylglycine in the presence of thionyl chloride. The resulting compound is then reacted with 2,4-dimethoxybenzyl chloride and methylsulfonyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been widely used in the field of medicine as a chemoprotective agent. It is used to prevent the harmful effects of chemotherapy drugs on healthy cells. methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate works by binding to the toxic metabolites of chemotherapy drugs and converting them into non-toxic compounds that can be easily eliminated from the body. This helps to reduce the side effects of chemotherapy, such as nausea, vomiting, and damage to the kidneys and bladder.
Eigenschaften
IUPAC Name |
methyl 2-[[2-(2,4-dimethoxy-N-methylsulfonylanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S/c1-26-13-9-10-16(17(11-13)27-2)21(29(4,24)25)12-18(22)20-15-8-6-5-7-14(15)19(23)28-3/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXFWCORNJZRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![2-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5740670.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)


![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5740714.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)